structural characterization of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
structural characterization of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
An In-Depth Technical Guide to the Structural Characterization of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the definitive , a novel scaffold of significant interest in medicinal chemistry and drug development. The molecule's unique architecture, combining a rigid tetrahydropyran ring with an aminophenyl moiety and a carboxylic acid group, presents both opportunities and challenges for its synthesis and analysis. This document moves beyond a simple listing of techniques, offering a logically structured narrative that explains the causality behind experimental choices. We detail the application of cornerstone analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and discuss the principles of chromatographic purity assessment and the potential for X-ray crystallography. Each section includes field-proven insights, detailed experimental protocols, and predictive data to guide researchers in confirming the identity, purity, and three-dimensional structure of this compound, ensuring the highest standards of scientific integrity.
Introduction
The Molecule: A Strategic Scaffold
4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid is a non-natural, substituted amino acid derivative. Its structure features a quaternary carbon at the 4-position of a tetrahydropyran ring, simultaneously bearing a carboxylic acid and a 4-aminophenyl group. This arrangement results in a constrained three-dimensional structure that is highly valuable for probing protein binding pockets and serving as a core scaffold in drug design.
Significance and Potential Applications
The tetrahydropyran motif is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The incorporation of this ring system can lead to compounds with applications as neurological receptor antagonists and for treating cognitive impairments.[1] The aminophenyl group provides a key vector for further chemical modification, while the carboxylic acid offers a handle for peptide coupling or salt formation. This combination makes the title compound a versatile building block for creating libraries of novel therapeutic agents.[2]
The Imperative of Structural Characterization
Rigorous structural verification is the bedrock of drug discovery and development. An unambiguous confirmation of the molecular structure of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid is critical to:
-
Establish Structure-Activity Relationships (SAR): Ensuring that biological data is correctly attributed to the intended molecule.
-
Guarantee Intellectual Property: Providing the definitive chemical identity required for patent applications.
-
Meet Regulatory Standards: Fulfilling the stringent characterization requirements of regulatory bodies like the FDA.
-
Ensure Reproducibility: Allowing for the consistent and reliable synthesis and use of the compound in future studies.
Proposed Synthetic Pathway and Analytical Workflow
While various synthetic routes can be envisioned, a robust approach involves the construction of a ketone precursor followed by a Strecker or Bucherer-Bergs reaction to introduce the amino and carboxyl functionalities. The overall analytical workflow is designed to provide orthogonal data points, creating a self-validating system for structural confirmation.
Caption: High-level overview of a plausible synthesis and the subsequent analytical characterization workflow.
Spectroscopic Characterization
Spectroscopy is the cornerstone of molecular structure elucidation. The following techniques provide complementary information to build a complete picture of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid, both ¹H and ¹³C NMR are essential.
¹H NMR will confirm the presence and connectivity of all hydrogen atoms, including the characteristic patterns of the A₂B₂ aromatic system and the tetrahydropyran ring protons. ¹³C NMR will identify all unique carbon environments, most notably the quaternary carbon, the carbonyl carbon, and the ether-linked carbons of the pyran ring.
The following table summarizes the expected chemical shifts. Predictions are based on established principles of NMR spectroscopy.[3][4]
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | 175 - 180 |
| Aromatic Protons (-C₆H ₄-) | ~7.2 (ortho to -C) | Doublet | 2H | ~140 (C-NH₂) |
| Aromatic Protons (-C₆H ₄-) | ~6.7 (ortho to -NH₂) | Doublet | 2H | ~130 (ortho to -C) |
| Amine (-NH ₂) | 3.5 - 5.0 | Broad Singlet | 2H | ~115 (ortho to -NH₂) |
| Pyran Protons (-O-CH ₂-) | 3.6 - 4.0 | Multiplet | 4H | 60 - 65 |
| Pyran Protons (-C-CH ₂-) | 1.8 - 2.2 | Multiplet | 4H | 35 - 40 |
| Quaternary Carbon (-C <) | - | - | - | 45 - 55 |
| Aromatic Quaternary Carbon | - | - | - | ~125 (ipso-C) |
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like -COOH and -NH₂.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H NMR data using a 400 MHz or higher spectrometer. Acquire at least 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity. We expect to see the protonated molecular ion [M+H]⁺ in positive ion mode and the deprotonated ion [M-H]⁻ in negative ion mode. The exact mass measurement from HRMS provides irrefutable evidence of the molecular formula, C₁₂H₁₅NO₃.
The molecular ion is expected to undergo characteristic fragmentation, providing further structural validation.
Caption: Plausible ESI-MS fragmentation pathway for the target molecule in positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer: Use a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzer for high-resolution measurement.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Determine the m/z of the parent ion and compare the experimentally measured exact mass to the theoretical exact mass of C₁₂H₁₆NO₃⁺ (222.1128) or C₁₂H₁₄NO₃⁻ (220.0979). The mass error should be less than 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
The IR spectrum will provide definitive evidence for the carboxylic acid, the primary amine, the aromatic ring, and the ether linkage. The O-H stretch of the carboxylic acid is particularly characteristic, appearing as a very broad band that is often superimposed on the C-H stretching frequencies.[5][6]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very Broad |
| Primary Amine N-H | Stretch | 3300 - 3500 | Two sharp/medium peaks |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium/Sharp |
| Carbonyl C=O | Stretch | 1700 - 1730 | Strong, Sharp |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium, multiple bands |
| Ether C-O | Stretch | 1050 - 1150 | Strong |
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No sample preparation (like KBr pellets) is required.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The software automatically ratios the sample spectrum to the background spectrum. Identify and label the key absorption bands corresponding to the functional groups.
Crystallographic Characterization
While spectroscopic methods define connectivity, only single-crystal X-ray diffraction can unambiguously determine the three-dimensional arrangement of atoms in space, including stereochemistry and crystal packing.
Single-Crystal X-ray Diffraction
Obtaining a high-quality single crystal and performing X-ray diffraction is the ultimate gold standard for structural proof. It would confirm the relative orientation of the aminophenyl and carboxylic acid groups and reveal intermolecular interactions, such as hydrogen bonding, in the solid state.
While experimental data is not available, a molecule of this nature would be expected to crystallize in a common space group.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone/hexanes).
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) on an X-ray diffractometer and collect diffraction data over a full sphere of reflection.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to achieve a low R-factor and a chemically sensible model.
Chromatographic Purity Assessment
Confirming the purity of the synthesized compound is as important as confirming its identity. HPLC is the standard method for this assessment.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is ideal for this compound due to the presence of the UV-active aminophenyl chromophore. The method should be developed to separate the main peak from any potential starting materials, by-products, or isomers. A purity level of >98% is typically required for compounds intended for biological screening.
-
System: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile + 0.1% TFA or Formic Acid.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where the aminophenyl group absorbs strongly (e.g., 254 nm).
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Summary and Conclusion
The requires a multi-faceted, orthogonal analytical approach. The combination of ¹H and ¹³C NMR spectroscopy establishes the atomic connectivity, High-Resolution Mass Spectrometry confirms the elemental formula, and Infrared Spectroscopy verifies the presence of all key functional groups. Finally, HPLC-UV analysis provides quantitative assurance of the compound's purity. Together, these techniques form a self-validating system that provides the unambiguous and comprehensive data required by researchers, scientists, and drug development professionals to confidently advance this promising molecule in their research endeavors.
References
-
PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NextSDS. (n.d.). 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
-
Kulakov, I. V., et al. (2018). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f. Retrieved from [Link]
-
SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt...
-
MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC... Retrieved from [Link]
-
BindingDB. (n.d.). BDBM50070634 4-Amino-tetrahydro-pyran-4-carboxylic acid::CHEMBL296778. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-aminomethyl-tetrahydro-pyran-4-carboxylic acid methyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4H-Pyran-4-one, tetrahydro-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]
- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2,.... Retrieved from [Link]
